1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(oxolan-2-YL)methyl]piperidine-3-carboxamide
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Overview
Description
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(oxolan-2-YL)methyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and an ethoxybenzene moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(oxolan-2-YL)methyl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents like chlorosulfonic acid or sulfonyl chlorides.
Attachment of the Ethoxybenzene Moiety: This step involves the reaction of the sulfonylated piperidine with 3-chloro-4-ethoxybenzene under suitable conditions, often using a base like sodium hydride.
Final Coupling: The oxolan-2-ylmethyl group is introduced through a coupling reaction, typically using reagents like oxirane and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(oxolan-2-YL)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and ethoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen or halogen atoms.
Substitution: Substituted derivatives with different functional groups replacing the chloro or ethoxy groups.
Scientific Research Applications
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(oxolan-2-YL)methyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(oxolan-2-YL)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with protein active sites, while the piperidine ring can enhance binding affinity. The ethoxybenzene moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-methoxybenzenesulfonyl)-N-[(oxolan-2-YL)methyl]piperidine-3-carboxamide
- 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(oxolan-2-YL)methyl]pyrrolidine-3-carboxamide
Uniqueness
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(oxolan-2-YL)methyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C19H27ClN2O5S |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H27ClN2O5S/c1-2-26-18-8-7-16(11-17(18)20)28(24,25)22-9-3-5-14(13-22)19(23)21-12-15-6-4-10-27-15/h7-8,11,14-15H,2-6,9-10,12-13H2,1H3,(H,21,23) |
InChI Key |
XAYHBRQVRJQCAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3CCCO3)Cl |
Origin of Product |
United States |
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